molecular formula C8H6IN3 B2752271 5-Iodo-1,7-naphthyridin-8-amine CAS No. 2499970-46-4

5-Iodo-1,7-naphthyridin-8-amine

Cat. No.: B2752271
CAS No.: 2499970-46-4
M. Wt: 271.061
InChI Key: BXXIZCVASSXPEW-UHFFFAOYSA-N
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Description

5-Iodo-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by their fused pyridine rings, which confer unique chemical and biological properties

Scientific Research Applications

5-Iodo-1,7-naphthyridin-8-amine has diverse applications in scientific research:

Safety and Hazards

The safety and hazards of 5-Iodo-1,7-naphthyridin-8-amine are not explicitly mentioned in the search results .

Future Directions

The future directions of research on 5-Iodo-1,7-naphthyridin-8-amine are not explicitly mentioned in the search results .

Mechanism of Action

Target of Action

These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules, affecting their function.

Pharmacokinetics

The compound’s predicted boiling point is 4126±450 °C, and its predicted density is 2017±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Action Environment

It’s known that the synthesis of 1,8-naphthyridines can be efficiently catalyzed in water under air atmosphere , suggesting that environmental conditions could potentially influence the compound’s action.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, amine derivatives, and naphthyridine oxides.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A core structure similar to 5-Iodo-1,7-naphthyridin-8-amine but without the iodine and amine substitutions.

    5-Iodo-1,5-naphthyridine: Similar iodine substitution but different ring structure.

    8-Amino-1,7-naphthyridine: Similar amine substitution but lacks the iodine atom.

Uniqueness

This compound is unique due to the combined presence of the iodine atom and amine group, which enhances its reactivity and potential for diverse applications. This combination is not commonly found in other naphthyridine derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-iodo-1,7-naphthyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXIZCVASSXPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2I)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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